Methyl 4-bromoquinoline-5-carboxylate
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Overview
Description
Methyl 4-bromoquinoline-5-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline with methyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Methyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the ester group but shares similar reactivity.
Methyl quinoline-5-carboxylate: Lacks the bromine atom but has similar ester functionality.
Uniqueness
Methyl 4-bromoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 4-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3 |
InChI Key |
SCNAUGCQEUPNFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
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